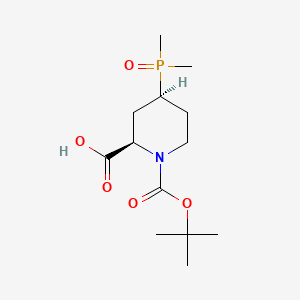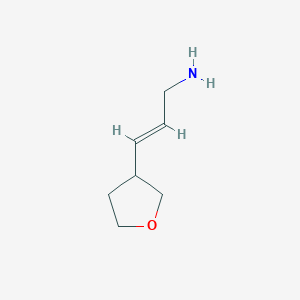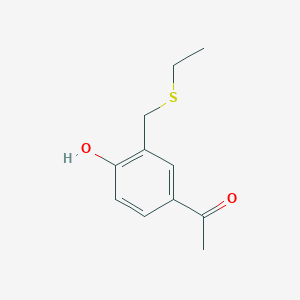
4-(4-Propoxyphenyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Propoxyphenyl)azetidin-2-one is a compound belonging to the azetidinone family, which are four-membered lactam rings. Azetidinones are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of this compound includes a propoxy group attached to a phenyl ring, which is further connected to the azetidinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Propoxyphenyl)azetidin-2-one typically involves the following steps:
Formation of Schiff Base: The initial step involves the condensation of 4-propoxybenzaldehyde with an amine to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization with a suitable reagent, such as chloroacetyl chloride, in the presence of a base like triethylamine to form the azetidinone ring.
The reaction conditions often include:
- Solvent: Dichloromethane or ethanol
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Propoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of this compound ketone or carboxylic acid derivatives.
Reduction: Formation of 4-(4-Propoxyphenyl)azetidine.
Substitution: Formation of halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-(4-Propoxyphenyl)azetidin-2-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Propoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Chlorophenyl)azetidin-2-one
- 4-(4-Methoxyphenyl)azetidin-2-one
- 4-(4-Hydroxyphenyl)azetidin-2-one
Uniqueness
4-(4-Propoxyphenyl)azetidin-2-one is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
4-(4-propoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-2-7-15-10-5-3-9(4-6-10)11-8-12(14)13-11/h3-6,11H,2,7-8H2,1H3,(H,13,14) |
Clave InChI |
HIBOOIMJMBLAAA-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C2CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-methyl-6-oxo-2-[(E)-2-(2-thiophen-3-yl-1,3-thiazol-4-yl)ethenyl]-1H-pyrimidine-5-carboxamide](/img/structure/B15326028.png)







